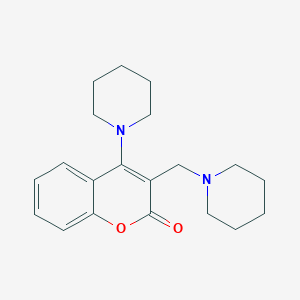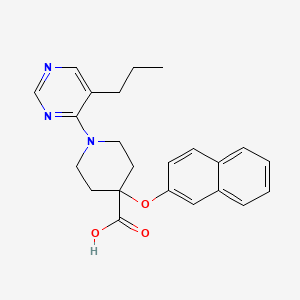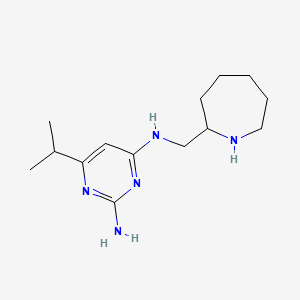
4-(1-piperidinyl)-3-(1-piperidinylmethyl)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related chromenone derivatives often involves cyclization reactions and the use of piperidine as a mediator or catalyst. For example, piperidine-mediated [3 + 3] cyclization has been developed for the synthesis of chromeno[2,3-b]pyridine derivatives from 2-amino-4H-chromen-4-ones and substituted 2-benzylidenemalononitriles, providing a facile route to functionalized chromenes under mild reaction conditions (Zhang et al., 2021). Another example involves a one-pot, three-component synthesis of 4-(4-(piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one catalyzed by p-toluene-sulfonic acid, indicating the versatility of piperidine in facilitating complex reactions (Thabet et al., 2022).
Molecular Structure Analysis
The molecular structure of chromenone derivatives is characterized by their planarity and the presence of functional groups that offer diverse chemical reactivity. X-ray crystallography has been used to confirm the structure of these compounds, providing insights into their stereochemistry and molecular conformations. For instance, the crystal structure of 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile was determined, highlighting the planarity of the chromene ring system and the chair conformation of the piperidine ring (Okasha et al., 2022).
Chemical Reactions and Properties
Chromenone derivatives undergo various chemical reactions, including nucleophilic additions and cyclization reactions, which are influenced by the presence of piperidine. These reactions are crucial for the synthesis of functionally diverse derivatives. For example, reactions of 2-R-3-nitro-2H-chromenes with aminoenones derived from cyclic amines like piperidine proceed diastereoselectively, leading to the formation of chromanes and chromeno[3,4-b]pyridines (Korotaev et al., 2015).
Aplicaciones Científicas De Investigación
Anticancer Activity
A study highlighted the synthesis of pyrano[3, 2-c]chromene derivatives, where piperidine was used as a catalyst. These compounds demonstrated significant in vitro anticancer activity against various cancer cell lines such as mammary gland breast cancer (MCF-7), human colon cancer (HCT-116), and liver cancer (HepG-2). Notably, some compounds exhibited exceptional antitumor activity, showcasing cell cycle arrest at the G2/M phases and inducing apoptosis in cancer cells (El-Agrody et al., 2020).
Cytotoxic Activity
Another research synthesized 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes using piperidine. These compounds were tested for their cytotoxic activities against six human tumor cell lines, showing significant cytotoxic activity, which underscores their potential in developing new anticancer agents (Vosooghi et al., 2010).
Synthesis of Functionalized Chromen-5-ones
A methodology was developed for the regioselective synthesis of a library of functionalized chromen-5-ones and pyrano[3,2-c]chromen-5-ones. Piperidine played a crucial role as a catalyst in this process, facilitating the creation of new bonds in a single operation, thus contributing to the advancement of organic synthesis techniques (Kamalraja et al., 2012).
Synthesis of Chromeno[2,3-b]pyridine Derivatives
Piperidine-mediated cyclization of 2-amino-4H-chromen-4-ones and substituted 2-benzylidenemalononitriles was developed to synthesize 2-amino-4-aryl-5H-chromeno[2,3-b]pyridin-5-one derivatives. This novel transformation offers a highly efficient route to synthesize functionalized 5H-chromeno[2,3-b]pyridines, demonstrating the versatility of piperidine in facilitating complex chemical reactions (Zhang et al., 2021).
Anti-influenza Virus Activity
A study reported the synthesis of bis(4H-chromene-3-carbonitrile) derivatives through a multicomponent reaction involving piperidine. These derivatives were evaluated for their anti-influenza H5N1 virus activities, highlighting the potential of such compounds in antiviral research (Abdella et al., 2017).
Antimicrobial Activity
The synthesis of 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile demonstrated significant antimicrobial activities. This compound was synthesized using piperidine and evaluated against various bacterial and fungal strains, showing bactericidal and fungicidal effects. This underscores the potential of chromene derivatives in antimicrobial research (Okasha et al., 2022).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-piperidin-1-yl-3-(piperidin-1-ylmethyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c23-20-17(15-21-11-5-1-6-12-21)19(22-13-7-2-8-14-22)16-9-3-4-10-18(16)24-20/h3-4,9-10H,1-2,5-8,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMJWUJZNIYRFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C3=CC=CC=C3OC2=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Piperidin-1-yl-3-piperidin-1-ylmethyl-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-5,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5567709.png)
![(1S*,5R*)-3-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5567711.png)
![N-((3S*,4R*)-4-(4-methylphenyl)-1-{5-[(methylthio)methyl]-2-furoyl}-3-pyrrolidinyl)acetamide](/img/structure/B5567721.png)
![1-benzyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B5567737.png)

![1-[(2-fluorobenzyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5567755.png)

![N,N-dimethyl-1-{4-methyl-5-[1-(6-phenylpyridazin-3-yl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5567765.png)

![4-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]morpholine](/img/structure/B5567778.png)
![N-(2,4-dimethoxyphenyl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5567791.png)
![5-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-3-isobutylisoxazole](/img/structure/B5567796.png)
![N-(3,5-dimethoxyphenyl)-4-[6-(1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5567797.png)
![4-[4-(4-ethylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5567808.png)